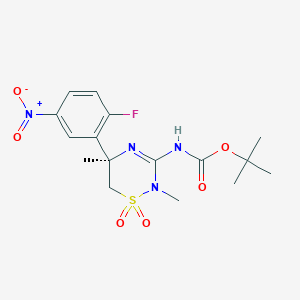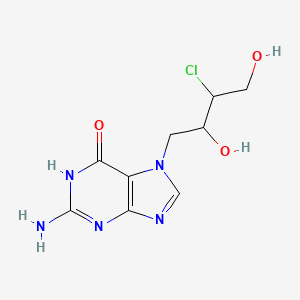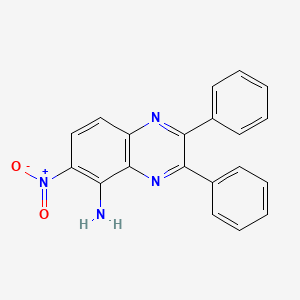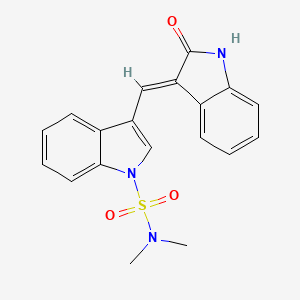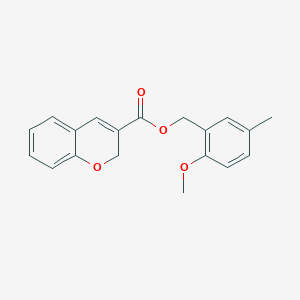
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by a chromene core substituted with a 2-methoxy-5-methylbenzyl group and a carboxylate group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through cyclization reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds. This step often requires acidic or basic catalysts to facilitate the cyclization process.
Substitution Reactions: The introduction of the 2-methoxy-5-methylbenzyl group can be achieved through nucleophilic substitution reactions. This step may involve the use of reagents such as alkyl halides and bases to promote the substitution.
Esterification: The carboxylate group at the 3-position can be introduced through esterification reactions. This typically involves the reaction of the chromene core with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chromene core, converting it to dihydrochromene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its biological activities, including antioxidant and anti-inflammatory properties. These activities make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. The chromene core is a common motif in drugs targeting various diseases, including cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, influencing cellular processes like apoptosis and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2-methoxy-5-methylbenzyl group, making it less hydrophobic and potentially less bioactive.
2-Methoxybenzyl 2H-chromene-3-carboxylate: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
5-Methylbenzyl 2H-chromene-3-carboxylate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents enhance its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C19H18O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(2-methoxy-5-methylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-13-7-8-17(21-2)15(9-13)11-23-19(20)16-10-14-5-3-4-6-18(14)22-12-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
YRQAKOZKMBRPJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)
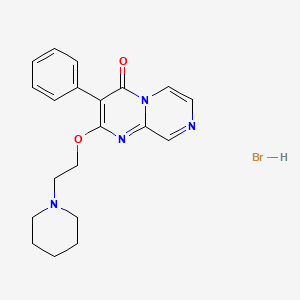
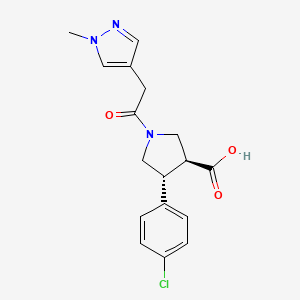
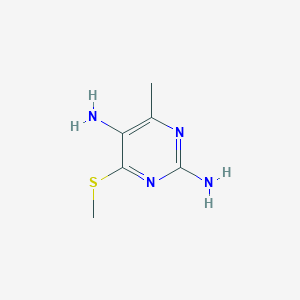
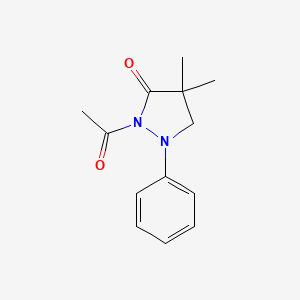
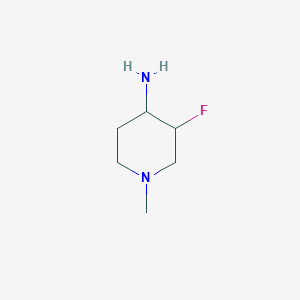
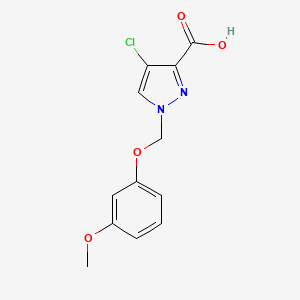
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
